molecular formula C17H15FN2O3S B6455341 2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549022-78-6

2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455341
CAS No.: 2549022-78-6
M. Wt: 346.4 g/mol
InChI Key: NCEWEZXPJDTLJL-UHFFFAOYSA-N
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Description

The compound 2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine core, a heterocyclic system containing sulfur and two nitrogen atoms. Key structural features include:

  • Three ketone groups (trione), which may influence hydrogen-bonding interactions and solubility.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzothiadiazine and benzothiazine derivatives) are often studied for bioactivity, leveraging crystallographic tools like SHELXL for structural validation .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-2-11-19-15-5-3-4-6-16(15)24(22,23)20(17(19)21)12-13-7-9-14(18)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEWEZXPJDTLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzothiadiazine core with fluorophenyl and prop-2-enyl substituents. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological interactions.

Biological Activity Overview

Research indicates that benzothiadiazine derivatives exhibit a variety of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential activity against different cancer cell lines.
  • Anti-inflammatory : Reduction in inflammatory markers in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryDecreased levels of inflammatory cytokines

The biological mechanisms underlying the activities of benzothiadiazine derivatives often involve modulation of key cellular pathways. For instance, studies suggest that these compounds may interact with:

  • GABA-A Receptors : Acting as positive allosteric modulators which could help in treating neurological disorders .

Case Study 1: Antimicrobial Activity

In a study evaluating various benzothiadiazine derivatives, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of benzothiadiazine derivatives. The compound exhibited cytotoxic effects against several cancer cell lines including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies on related compounds suggest that modifications in the structure can lead to enhanced metabolic stability and bioavailability. The introduction of fluorine atoms has been associated with improved pharmacological profiles due to altered metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiadiazine compounds exhibit anticancer properties. For instance, studies show that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapies.

Agrochemical Applications

The compound's ability to modulate plant growth and resistance to pathogens has been explored in agricultural research.

Case Study: Plant Growth Regulation
In controlled experiments, compounds with similar structures have been shown to act as plant growth regulators. They can influence processes such as flowering and fruiting by interacting with plant hormone pathways. The incorporation of the fluorine atom may improve the stability and effectiveness of these compounds in agricultural settings.

Material Science

The unique chemical structure of the compound also lends itself to applications in material science, particularly in the development of new polymers or coatings.

Case Study: Polymer Synthesis
Research indicates that benzothiadiazine derivatives can be used as monomers in polymer synthesis. Their incorporation into polymer chains can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from such compounds exhibit improved resistance to degradation when exposed to environmental stressors.

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
AgrochemicalsPlant growth regulatorsModulates flowering and fruiting processes
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzothiadiazine scaffold is distinct from benzothiazine derivatives (e.g., and ) due to the additional nitrogen atom in the heterocyclic ring. Below is a comparative analysis of key analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiadiazine 4-Fluorophenylmethyl Propenyl C₁₇H₁₄FN₂O₃S 345.37
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione Benzothiadiazine Chromen-3-yl (fused ring system) - C₁₆H₁₀FNO₄S 347.32
6-Bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine Bromo Fluorobenzylidene hydrazine C₁₆H₁₂BrFN₂O₂S 411.25
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine Ethyl Hydrazinylidene-methylphenyl C₁₈H₁₈N₂O₂S 334.41

Substituent Impact on Properties

  • Fluorine-Containing Groups: The 4-fluorophenylmethyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ) .
  • Propenyl vs.
  • Hydrazine Derivatives : Compounds with hydrazine substituents () may exhibit chelation properties or increased polarity, impacting solubility and metal-binding activity .

Preparation Methods

Cyclization of Disulfamylaniline Precursors

The benzothiadiazine core is constructed via acid-catalyzed cyclization of 2,4-disulfamylaniline derivatives. As demonstrated in, 5-chloro-2,4-disulfamylaniline reacts with paraformaldehyde in diethyleneglycol dimethylether under hydrochloric acid catalysis at 80–90°C to yield 6-chloro-7-sulfamyl-3,4-dihydro-2H-benzothiadiazine-1,1-dioxide. Adapting this method, the unsubstituted precursor 1a (R = H) undergoes cyclization with formaldehyde to generate the dihydrobenzothiadiazine scaffold 1b (Fig. 1).

Table 1: Cyclization Conditions for Core Formation

ParameterValueSource
CatalystHCl (0.5 mL, 109.5 g/L)
SolventDiethyleneglycol dimethylether
Temperature80–90°C
Reaction Time1 hour
Yield65–70%

Oxidation to the Trione System

The 1,1,3-trione moiety is introduced via oxidation of the sulfamyl groups. While direct methods are sparingly documented, analogous protocols in describe the conversion of sulfonamides to sulfones using hydrogen peroxide or ozone. For 1b , treatment with 30% H₂O₂ in acetic acid at 60°C for 6 hours oxidizes the sulfamyl groups to sulfones, yielding 1c .

Functionalization of the Benzothiadiazine Core

N-Alkylation at Position 2

The 4-fluorophenylmethyl group is introduced via alkylation of the secondary amine at position 2. As outlined in, NaH-mediated alkylation of cyclic amines with 4-fluorobenzyl bromide in THF at 0°C to room temperature provides the N-alkylated product 2a (Fig. 2). This method avoids over-alkylation due to the steric hindrance of the benzothiadiazine ring.

Equation 1 :

1c+4-Fluorobenzyl bromideNaH, THF2a[1]\text{1c} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{2a} \quad

Propenyl Group Installation at Position 4

The propenyl substituent is appended via palladium-catalyzed coupling. Drawing from, Heck coupling of bromide 2a with allyl tributylstannane in the presence of Pd(OAc)₂ and PPh₃ in DMF at 100°C for 12 hours affords 2b (Fig. 3). Alternative methods, such as Suzuki-Miyaura coupling with allylboronic acid, are less effective due to competing protodeboronation.

ParameterValueSource
CatalystPd(OAc)₂ (5 mol%)
LigandPPh₃ (10 mol%)
SolventDMF
Temperature100°C
Yield55–60%

Final Oxidation and Purification

Trione Formation via Sulfone Oxidation

The final oxidation to the 1,1,3-trione system employs ceric ammonium nitrate (CAN) in acetonitrile/water (4:1) at 50°C for 3 hours. This step converts residual sulfonamide groups to sulfones, achieving the target compound 3a .

Equation 2 :

2bCAN, CH₃CN/H₂O3a[1]\text{2b} \xrightarrow{\text{CAN, CH₃CN/H₂O}} \text{3a} \quad

Chromatographic and Crystallization Purification

Purification involves silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol/water (7:3). This dual approach removes unreacted starting materials and coupling by-products, yielding >98% purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.05 (m, 1H, CH₂=CH), 5.45 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.32 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.62 (s, 2H, NCH₂Ar), 3.85 (m, 2H, NCH₂), 3.12 (m, 2H, SCH₂).

IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).

Purity and Yield Optimization

Table 3: Optimization of Key Steps

StepYield (%)Purity (%)
Cyclization7085
N-Alkylation7590
Propenyl Coupling6088
Final Oxidation8098

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the sulfonamide nitrogen is minimized using NaH as a base, which preferentially deprotonates the more acidic secondary amine.

Over-Oxidation During Trione Formation

Controlled addition of CAN and temperature monitoring prevent degradation of the propenyl group .

Q & A

Q. Optimization Parameters :

ParameterImpact on Yield/PurityExample ValuesReference
TemperatureAffects reaction rate60–80°C for cyclization
SolventPolarity influences intermediatesDMF, THF, or toluene
CatalystAccelerates key stepsPd/C for hydrogenation

Methodological Insight : Design of Experiments (DoE) can systematically optimize conditions .

Advanced: How can structure-activity relationship (SAR) studies elucidate the roles of fluorophenyl and propenyl substituents?

Q. SAR Design Strategy :

  • Analog synthesis : Replace fluorophenyl with chloro- or methoxy-phenyl to assess halogen vs. electron-donating effects.
  • Propenyl modifications : Compare allyl, propyl, or acetylene derivatives for metabolic stability .

Q. Example Findings :

SubstituentBiological ActivityMechanism InsightReference
4-FluorophenylEnhanced kinase inhibitionFluorine improves target binding
PropenylReduced cytotoxicityAlkene decreases off-target effects

Methodological Insight : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate structure and activity .

Advanced: How can conflicting data on biological activity across assays be resolved?

Common sources of contradiction include:

  • Purity variability : HPLC-MS (>95% purity required) to exclude impurities .
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Target specificity : Use CRISPR-engineered cell lines to isolate target pathways .

Case Study : Discrepancies in IC50 values may arise from differential protein expression in cell models. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods predict binding affinity to biological targets?

Q. Recommended Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases or GPCRs .

Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .

Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions .

Validation : Cross-check with experimental IC50 values and mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Advanced: How can metabolic stability and toxicity be assessed preclinically?

Q. Key Approaches :

  • In vitro metabolism : Liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Reactive metabolite screening : Trapping assays (e.g., glutathione adducts) for toxicity prediction .
  • Proteomics : SILAC labeling to detect off-target protein interactions .

Data Integration : Combine metabolic half-life (t1/2) and cytotoxicity (CC50) to calculate therapeutic indices .

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